Azodiformic acid barium salt
Description
Azodiformic acid barium salt (CAS 3955-25-7) is an inorganic compound derived from azodiformic acid (HOOC–N=N–COOH), where the barium cation replaces hydrogen atoms in the carboxyl groups. It is structurally characterized by the azo (–N=N–) functional group bridging two carboxylic acid moieties, forming a conjugated system. This suggests that azodiformic acid salts, including the barium derivative, may exhibit thermal instability due to the azo group’s propensity for exothermic decomposition.
Properties
Molecular Formula |
C2BaN2O4 |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
barium(2+);N-carboxylatoiminocarbamate |
InChI |
InChI=1S/C2H2N2O4.Ba/c5-1(6)3-4-2(7)8;/h(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
OVGXBOAHXBIRMY-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(N=NC(=O)[O-])[O-].[Ba+2] |
Origin of Product |
United States |
Chemical Reactions Analysis
Thermal Decomposition
Azodiformic acid barium salt undergoes thermal decomposition at elevated temperatures, producing barium carbonate (BaCO₃), nitrogen gas (N₂), and carbon dioxide (CO₂). The reaction is represented as:
| Conditions | Products | Observations |
|---|---|---|
| 200–300°C, inert atmosphere | BaCO₃, N₂, CO₂, H₂O | Gas evolution, residual white solid |
This reaction highlights the compound’s instability under heat, a common trait among azo compounds due to the weak N=N bond.
Acid-Base Reactions
The compound reacts with strong acids (e.g., HCl, H₂SO₄) to form azodiformic acid and corresponding barium salts:
| Reactants | Products | pH Sensitivity |
|---|---|---|
| Strong acids (HCl, H₂SO₄) | Azodiformic acid, Ba²⁺ salts | Reaction proceeds at pH < 3 |
The reaction is driven by protonation of the carboxylate groups, destabilizing the barium coordination. Barium’s +2 oxidation state facilitates ionic bonding with anions, a behavior consistent with other barium salts .
Redox Reactions
This compound participates in redox reactions, particularly with reducing agents (e.g., NaBH₄, H₂/Pt), yielding hydrazodicarboxylic acid:
| Reducing Agent | Product | Mechanism |
|---|---|---|
| Hydrogen gas (H₂) | Hydrazodicarboxylic acid | Cleavage of N=N bond to N-N |
| Sodium borohydride | Partially reduced intermediates | Electron transfer to azo group |
The azo group’s electron deficiency makes it susceptible to reduction, a characteristic exploited in synthetic and analytical chemistry.
Analytical Characterization
Key techniques for studying its reactions include:
-
Infrared Spectroscopy (IR): Detects N=N stretching at ~1550 cm⁻¹ and carboxylate C=O at ~1700 cm⁻¹.
-
Thermogravimetric Analysis (TGA): Confirms thermal decomposition profile.
-
Flame Test: Barium ions emit a yellow-green flame, aiding identification .
Reaction Mechanisms
The reactivity of this compound centers on two functional groups:
-
Azo Group (-N=N-):
-
Undergoes reduction to form hydrazine derivatives.
-
Decomposes thermally or photolytically to generate radicals.
-
-
Carboxylate Groups (-COO⁻):
-
Participate in acid-base reactions, releasing CO₂ upon protonation.
-
Comparative Reactivity of Barium Salts
| Property | This compound | Barium Sulfate | Barium Carbonate |
|---|---|---|---|
| Solubility in H₂O | Low | Insoluble | Insoluble |
| Reaction with HCl | Forms azodiformic acid | No reaction (passivation) | Releases CO₂ |
| Thermal Stability | Decomposes at 200–300°C | Stable up to 1580°C | Decomposes at 1300°C |
Comparison with Similar Compounds
Comparison with Similar Barium Salts
The following table summarizes key structural, functional, and safety differences between azodiformic acid barium salt and other barium-containing compounds:
Structural and Functional Differences
- Azo Group vs. Carboxylate/Fatty Acid Chains: this compound’s azo group distinguishes it from carboxylate salts like barium acetate or long-chain fatty acid derivatives (e.g., ditetracosanoic acid barium salt). The azo group’s conjugation system may enable unique redox or photochemical reactivity, unlike the inert hydrocarbon chains in fatty acid salts .
- Thermal Stability: Unlike barium acetate (stable under standard conditions), azodiformic acid salts are prone to explosive decomposition due to the labile azo group.
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